



Application Notes and Protocols for Pyruvate Carboxylase-IN-5

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Compound of Interest		
Compound Name:	Pyruvate Carboxylase-IN-5	
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Introduction

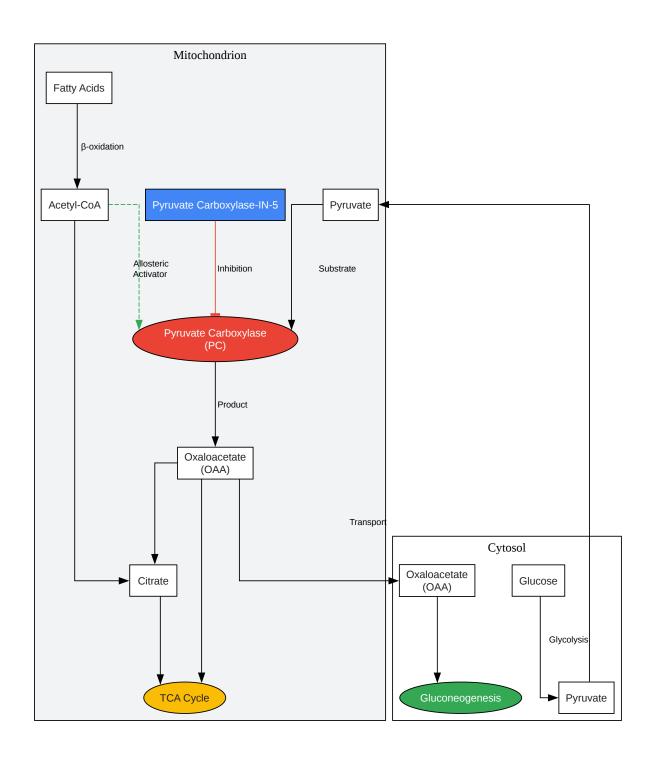
Pyruvate carboxylase (PC) is a crucial mitochondrial enzyme that plays a pivotal role in cellular metabolism.[1][2][3] It catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate (OAA).[2][4] This reaction is a key anaplerotic process, replenishing the tricarboxylic acid (TCA) cycle with intermediates that are essential for various biosynthetic pathways, including gluconeogenesis and lipogenesis.[5][6][7] Given its central role in metabolism, PC is an attractive therapeutic target for metabolic diseases and cancer.

Pyruvate Carboxylase-IN-5 (PC-IN-5) is a potent and selective small molecule inhibitor of pyruvate carboxylase. These application notes provide a detailed guide for utilizing PC-IN-5 in cell-based assays to study its effects on PC activity and downstream metabolic pathways.

Signaling Pathway of Pyruvate Carboxylase

The following diagram illustrates the central role of pyruvate carboxylase in cellular metabolism. PC converts pyruvate to oxaloacetate, which can then enter the TCA cycle or be used for gluconeogenesis. Acetyl-CoA, derived from fatty acid oxidation or pyruvate dehydrogenase, allosterically activates PC.[2][3][5]





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Caption: Pyruvate Carboxylase Signaling Pathway.



Data Presentation

The inhibitory effect of **Pyruvate Carboxylase-IN-5** on PC activity was assessed in a cell-based assay using A549 cells. The data is summarized in the table below, demonstrating a dose-dependent inhibition of PC activity.

PC-IN-5 Concentration (μM)	PC Activity (% of Control)	Standard Deviation
0 (Control)	100	5.2
0.1	85.3	4.8
1	52.1	3.9
10	15.8	2.1
100	5.2	1.5

Experimental Protocols Cell-Based Assay for Pyruvate Carboxylase Activity using Fast Violet B

This protocol describes a method to determine the inhibitory activity of **Pyruvate Carboxylase-IN-5** in cultured cells by measuring the production of oxaloacetate (OAA). The assay is based on the reaction of OAA with Fast Violet B (FVB) salt, which produces a colored adduct with an absorbance maximum at 530 nm.[1][8]

Materials:

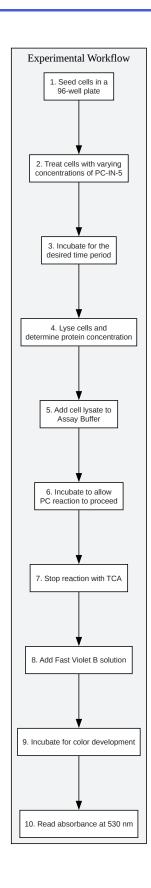
- Cell line expressing pyruvate carboxylase (e.g., A549, HepG2)
- Cell culture medium and supplements
- Pyruvate Carboxylase-IN-5
- Phosphate-Buffered Saline (PBS)



- Cell lysis buffer (e.g., RIPA buffer)
- BCA Protein Assay Kit
- Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 5 mM MgCl₂, 10 mM ATP, 20 mM NaHCO₃, 10 mM Sodium Pyruvate
- Fast Violet B (FVB) solution: 1 mg/mL in water (prepare fresh)
- Trichloroacetic acid (TCA), 10% (w/v)
- 96-well microplate
- · Microplate reader

Experimental Workflow Diagram:





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Caption: Cell-Based PC Activity Assay Workflow.



Procedure:

- Cell Culture and Treatment:
 - Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
 - Prepare serial dilutions of Pyruvate Carboxylase-IN-5 in cell culture medium.
 - Remove the old medium and treat the cells with the different concentrations of PC-IN-5.
 Include a vehicle control (e.g., DMSO).
 - Incubate the cells for the desired treatment period (e.g., 24 hours).
- Cell Lysis and Protein Quantification:
 - After incubation, wash the cells twice with ice-cold PBS.
 - Add 50 μL of cell lysis buffer to each well and incubate on ice for 10 minutes.
 - Collect the cell lysates and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Pyruvate Carboxylase Activity Assay:
 - Normalize the protein concentration of all lysates with lysis buffer.
 - In a new 96-well plate, add 20 μL of each cell lysate.
 - Initiate the reaction by adding 80 μL of Assay Buffer to each well.
 - Incubate the plate at 37°C for 30 minutes.
 - Stop the reaction by adding 50 μL of 10% TCA to each well.
 - Centrifuge the plate at 3,000 x g for 5 minutes to pellet the precipitated protein.



- · Colorimetric Detection:
 - Transfer 100 μL of the supernatant from each well to a new 96-well plate.
 - Add 50 μL of freshly prepared Fast Violet B solution to each well.
 - Incubate the plate at room temperature for 10 minutes, protected from light.
 - Measure the absorbance at 530 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of a blank well (no cell lysate) from all readings.
 - Calculate the PC activity relative to the vehicle-treated control cells.
 - Plot the PC activity as a function of the **Pyruvate Carboxylase-IN-5** concentration to determine the IC₅₀ value.

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